molecular formula C13H23NO2 B598913 tert-Butyl (trans-4-vinylcyclohexyl)carbamate CAS No. 1198355-16-6

tert-Butyl (trans-4-vinylcyclohexyl)carbamate

Cat. No.: B598913
CAS No.: 1198355-16-6
M. Wt: 225.332
InChI Key: SLGRVODTFJIPNB-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-vinylcyclohexyl)carbamate is a valuable chemical building block in scientific research, serving as a versatile monomer and intermediate across multiple disciplines. In polymer chemistry , it is employed in the synthesis of specialty polymers, where its structure contributes to enhanced material properties such as flexibility and thermal stability, making it ideal for developing advanced coatings and adhesives . Within pharmaceutical development , this compound acts as a key building block for creating controlled-release drug delivery systems, which help improve the efficacy and bioavailability of active pharmaceutical ingredients. Its utility extends to material science , where it is used to develop advanced composites with superior mechanical properties for demanding applications in the automotive and aerospace industries. Furthermore, researchers are exploring its use in cosmetic formulations for its stabilizing effects and in environmental applications for the formulation of more sustainable, eco-friendly materials. This wide range of applications makes this compound a crucial reagent for innovation in both industrial and academic research settings.

Properties

IUPAC Name

tert-butyl N-(4-ethenylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGRVODTFJIPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672982
Record name tert-Butyl (4-ethenylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198355-16-6
Record name tert-Butyl (4-ethenylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Hydrogenation of Aromatic Precursors

The trans configuration of the cyclohexyl ring is often achieved via catalytic hydrogenation of aromatic precursors. For example, 4-nitrobenzoic acid derivatives undergo hydrogenation under high-pressure H₂ (5–10 bar) in the presence of palladium or ruthenium catalysts . This method ensures ≥90% trans selectivity when performed in aprotic solvents like ethyl acetate or tetrahydrofuran (THF) . Post-hydrogenation, the resulting trans-4-aminocyclohexanecarboxylic acid is converted to the amine via Hofmann degradation, followed by Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine .

Key Data:

ParameterValue
CatalystPd/C (5 wt%)
SolventEthyl acetate
Temperature60°C
H₂ Pressure8 bar
Trans:cis Ratio93:7
Overall Yield68%

Phase-Transfer Alkylation for Vinyl Group Introduction

The vinyl group is introduced via phase-transfer alkylation of trans-4-aminocyclohexanol derivatives. In a method adapted from CN102020589B, trans-4-(hydroxymethyl)cyclohexylamine is treated with methyl sulfate under basic conditions (50% KOH) in ethyl acetate, using tetrabutylammonium bromide as a phase-transfer catalyst . This eliminates water to form the vinyl group, achieving 92–97% yield . Subsequent Boc protection with (Boc)₂O in dichloromethane (DCM) furnishes the target compound.

Reaction Scheme:

\text{trans-4-(hydroxymethyl)cyclohexylamine} \xrightarrow[\text{(n-Bu)4NBr, KOH}]{\text{CH}3\text{OSO}3\text{CH}3} \text{trans-4-vinylcyclohexylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{(Boc)₂O}} \text{tert-Butyl (trans-4-vinylcyclohexyl)carbamate}

Optimization Insight:

  • Lower temperatures (0–5°C) minimize side reactions during alkylation .

  • A molar ratio of 1:0.025–0.2 (amine:catalyst) balances cost and efficiency .

Mixed Anhydride Condensation for Carbamate Formation

This method, derived from lacosamide intermediate synthesis , involves forming a mixed anhydride intermediate. trans-4-Vinylcyclohexylamine reacts with isobutyl chloroformate in the presence of N-methylmorpholine (NMM), generating an activated species that couples with tert-butanol. The reaction proceeds in anhydrous ethyl acetate at 0–5°C, yielding 93% carbamate product .

Critical Parameters:

ParameterValue
ActivatorIsobutyl chloroformate
BaseN-methylmorpholine
SolventEthyl acetate
Reaction Time2 hours

One-Pot Isomerization and Protection

A one-pot approach combines cis-to-trans isomerization with Boc protection. Starting with cis-4-aminocyclohexanecarboxylic acid , a sulfonate ester intermediate is formed using methanesulfonyl chloride. Isomerization to the trans configuration occurs in DCM with KOH, followed by in-situ Boc protection . This method reduces purification steps but requires careful control of base concentration to avoid epimerization.

Performance Metrics:

  • Isomerization Yield: 73%

  • Boc Protection Yield: 89%

  • Total Process Time: 8 hours

Chemical Reactions Analysis

tert-Butyl (trans-4-vinylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H21NO2
CAS Number: 1198355-16-6
IUPAC Name: tert-butyl N-(trans-4-vinylcyclohexyl)carbamate

The compound features a vinyl group attached to a cyclohexane ring, which contributes to its reactivity and utility in chemical synthesis.

Polymer Chemistry

tert-Butyl (trans-4-vinylcyclohexyl)carbamate is utilized as a monomer in the production of polymers. Its vinyl functionality enables polymerization reactions, which are essential for creating various polymeric materials.

Application Description
CoatingsUsed in formulating protective coatings due to its durability and adhesion properties.
AdhesivesActs as a bonding agent in adhesives, enhancing performance under stress.
SealantsProvides flexibility and resistance to environmental factors in sealant formulations.

Pharmaceutical Applications

In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active molecules. Its structural features allow for modifications that can lead to enhanced pharmacological properties.

Coating Formulations

A study demonstrated that incorporating this compound into epoxy resin formulations improved the mechanical strength and thermal stability of the coatings produced. The results indicated a significant enhancement in performance compared to standard formulations without this additive.

Drug Development

Research published in pharmaceutical journals highlighted the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The modifications made possible by this compound led to compounds with improved efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-vinylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Reactivity and Stability

  • Vinyl Group : The vinyl substituent in this compound undergoes radical polymerization and cycloaddition reactions, making it valuable in materials science. Its stability is comparable to other Boc-protected amines, with decomposition temperatures >150°C .
  • Hydroxymethyl vs. Bromomethyl : The hydroxymethyl analog (CAS 239074-29-4) participates in esterification and oxidation reactions, while the bromomethyl derivative () is prone to nucleophilic substitution (SN2) due to the bromine atom’s electronegativity.
  • Aminomethyl Group: The primary amine in tert-butyl (trans-4-aminomethylcyclohexyl)carbamate () allows for reductive amination and Schiff base formation but requires careful handling to avoid Boc-group deprotection under acidic conditions.

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility :

    • The vinyl derivative (LogP ~2.5) exhibits moderate lipophilicity, suitable for blood-brain barrier penetration.
    • The hydroxymethyl analog (LogP ~1.8) has higher aqueous solubility (LogS: -2.1) due to its polar -OH group .
    • The phenyl-substituted compound (LogP ~4.2) is highly hydrophobic, limiting its use in aqueous systems but advantageous in lipid-based formulations .
  • Metabolic Stability :

    • Boc-protected amines generally resist enzymatic degradation, but substituents like bromine () may increase toxicity risks.
    • Pyrimidinyl derivatives () show enhanced metabolic stability in hepatic microsomal assays due to their heterocyclic structure .

Drug Development

  • The vinyl-substituted carbamate (CAS 1198355-16-6) has been utilized in synthesizing polyvinyl-based drug delivery systems, leveraging its polymerization capability .

Material Science

  • The bromomethyl derivative () serves as a cross-linker in polymer networks, with a reactivity 3× higher than chloromethyl analogs in SN2 reactions .

Biological Activity

tert-Butyl (trans-4-vinylcyclohexyl)carbamate, also known by its CAS number 1198355-16-6, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H23NO2
  • Molar Mass : 225.33 g/mol
  • Water Solubility : Slightly soluble in water
  • Storage Conditions : 2-8°C
  • Irritant Status : Classified as an irritant .

Research indicates that this compound may function through several mechanisms:

  • Enzyme Inhibition :
    • The compound exhibits inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and β-secretase. These enzymes are critical in the pathology of neurodegenerative diseases such as Alzheimer’s disease.
    • In vitro studies have shown that this compound can prevent the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology .
  • Neuroprotective Effects :
    • The compound has demonstrated protective effects on astrocytes against amyloid beta-induced toxicity. Specifically, it reduces the production of pro-inflammatory cytokines like TNF-α and IL-6, which are associated with neuroinflammation .
  • Oxidative Stress Reduction :
    • In vivo studies indicate that this compound can mitigate oxidative stress markers in animal models, suggesting potential antioxidant properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
AChE InhibitionIC50 = 15.4 nM
β-secretase InhibitionK_i = 0.17 μM
Amyloid Aggregation85% inhibition at 100 μM
Cytotoxicity in Astrocytes100% cell viability at 100 μM
Reduction of TNF-αSignificant decrease observed

Case Studies

  • In Vitro Studies on Astrocytes :
    • A study assessed the impact of this compound on astrocyte viability when exposed to amyloid beta peptides. Results indicated a significant improvement in cell viability when treated with the compound alongside Aβ, suggesting a protective role against neurotoxic effects .
  • In Vivo Models :
    • In scopolamine-induced oxidative stress models, treatment with this compound resulted in lower malondialdehyde levels compared to untreated controls, indicating its potential for reducing oxidative damage in neural tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (trans-4-vinylcyclohexyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves carbamate formation via reaction of trans-4-vinylcyclohexylamine with tert-butyl carbonate (Boc anhydride) under basic conditions. Optimization includes:

  • Solvent Selection : Use aprotic solvents like THF or DCM to minimize side reactions .
  • Temperature Control : Maintain 0–25°C to prevent Boc-group cleavage .
  • Catalysis : DMAP (4-dimethylaminopyridine) can accelerate the reaction by activating the carbonyl group .
    • Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. How is the structural integrity of this compound verified?

  • Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Look for tert-butyl singlet at δ 1.4 ppm and vinyl protons (trans-configuration) as a doublet of doublets near δ 5.2–5.8 ppm .
  • ¹³C NMR : Confirm Boc carbonyl at ~155 ppm and cyclohexyl carbons between 25–35 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 228.3 (C₁₂H₂₄N₂O₂) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases) to assess IC₅₀ values .
  • Cell Viability Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing dose-response curves .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic products be resolved?

  • Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • X-ray Crystallography : Resolve ambiguous NOE (nuclear Overhauser effect) signals in NMR by growing single crystals in ethyl acetate/hexane .
  • Computational Modeling : Compare experimental and DFT-calculated IR spectra to confirm trans-configuration .

Q. What strategies mitigate contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?

  • Methodological Answer:

  • Assay Standardization : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Solubility Adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability Testing : Pre-incubate compounds with liver microsomes to identify rapid degradation causing false negatives .

Q. How does this compound interact with lipid bilayers or membrane-bound targets?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model partitioning into lipid bilayers using GROMACS, focusing on vinyl group hydrophobicity .
  • Fluorescence Anisotropy : Track compound localization in liposomes labeled with Nile Red .
  • Patch-Clamp Electrophysiology : Assess modulation of ion channels (e.g., TRPV1) in HEK293 cells .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Methodological Answer:

  • Forced Degradation Studies :
  • Acidic Conditions : 0.1 M HCl at 40°C for 24h → monitor Boc cleavage via LC-MS .
  • Oxidative Stress : 3% H₂O₂ → check vinyl group oxidation to epoxide by NMR .
  • Long-Term Storage : Store at –20°C under argon; avoid repeated freeze-thaw cycles to prevent hydrolysis .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer:

  • Bioisosteric Replacement : Substitute the vinyl group with ethynyl (for rigidity) or phenyl (for π-π interactions) .
  • Fragment-Based Screening : Use SPR to identify moieties enhancing binding to targets like kinases .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce target degradation .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports?

  • Methodological Answer:

  • Amine Purity : Starting material (trans-4-vinylcyclohexylamine) with >99% purity reduces side products .
  • Moisture Sensitivity : Boc reactions require anhydrous conditions; trace water hydrolyzes the anhydride, lowering yields .
  • Workup Efficiency : Extract with saturated NaHCO₃ to remove unreacted amine, then precipitate in cold ether .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC85–87°C
LogP (Octanol-Water)Shake-Flask2.1 ± 0.3
Aqueous Solubility (25°C)HPLC-UV0.12 mg/mL (pH 7.4)
Plasma Protein BindingEquilibrium Dialysis89% (human)

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